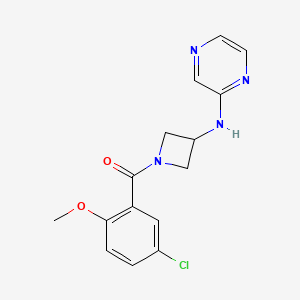

![molecular formula C16H11F3N2O2 B2937708 4-[3-(Trifluoromethyl)benzoyl]-1,3-dihydroquinoxalin-2-one CAS No. 704875-69-4](/img/structure/B2937708.png)

4-[3-(Trifluoromethyl)benzoyl]-1,3-dihydroquinoxalin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[3-(Trifluoromethyl)benzoyl]-1,3-dihydroquinoxalin-2-one, commonly known as TFDBQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, materials science, and biological research. TFDBQ is a heterocyclic compound that contains a quinoxaline ring and a trifluoromethyl group, which makes it a unique and versatile molecule.

科学的研究の応用

Tuning of Aggregation Enhanced Emission

Research has demonstrated the capability of certain quinoxalin-2-one derivatives to form nanoaggregates in aqueous-DMF solution, showcasing aggregation-enhanced emission. These nanoaggregates have been characterized through scanning electron and atomic force microscopy images. The study highlights how the photophysical properties of these compounds can be manipulated in both solution and solid states, correlating with the nature of benzoic acid derivatives due to π-π stacking, intermolecular, and intramolecular interactions. This understanding is further deepened through density functional theory calculations, which provide insights into their molecular and electronic behaviors (Srivastava et al., 2016).

Synthesis of Fused Nitrogen-Containing Heterocycles

Another study explores the reactivity of 3-benzoyl-1,2-dihydroquinoxalin-2-one with hydrazine and thiosemicarbazide, leading to the formation of corresponding hydrazone and thiosemicarbazone. This process further extends to yield 3-(α-arylazobenzylidene)-1,2,3,4-tetrahydroquinoxalin-2-ones, tautomeric to their respective arylhydrazones, through intramolecular cyclocondensation. The research elucidates the pathway towards 3-phenylpyrazolo[3,4-b]quinoxalines (3-phenylflavazoles), highlighting a method for synthesizing flavazole structures under specific conditions (Mamedov et al., 2003).

Development of Trifluoromethylated Tetrahydrobenzo[g]chromene Derivatives

The efficient synthesis of ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2H-benzo[g]chromene-3-carboxylates showcases the application of one-pot multicomponent reactions. This synthesis process, facilitated by the combination of ammonium acetate and acetic acid, underscores the potential of trifluoromethylated compounds in creating structurally diverse molecules through Knoevenagel condensation followed by Michael addition and regioselective intramolecular annulation (Duan et al., 2013).

Experimental and Theoretical Studies on Fluorinated Heterocycles

Research focusing on the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation presents a novel approach to developing compounds critical in pharmaceutical and agrochemical industries. The study describes the synthesis of monofluorinated alkene and gem-difluorinated dihydroisoquinolin-1(2H)-ones, emphasizing the synthetic potential and mechanistic insights provided by density functional theory (DFT) studies. These findings highlight the importance of fluorinated heterocycles and the mechanisms behind their formation (Wu et al., 2017).

Safety and Hazards

作用機序

Mode of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the trifluoromethyl group in the compound could be crucial for its biological activity.

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion patterns remain unknown .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .

特性

IUPAC Name |

4-[3-(trifluoromethyl)benzoyl]-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2O2/c17-16(18,19)11-5-3-4-10(8-11)15(23)21-9-14(22)20-12-6-1-2-7-13(12)21/h1-8H,9H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGOHJWISMGJJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

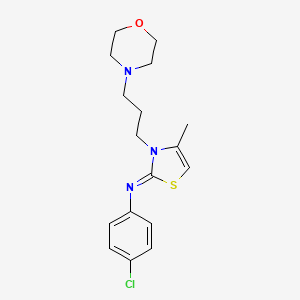

![4-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2937625.png)

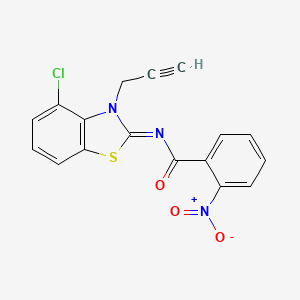

![(E)-4-acetyl-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2937626.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2937628.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2937630.png)

![Tert-butyl N-(2-amino-1-bicyclo[2.2.1]heptanyl)carbamate](/img/structure/B2937635.png)

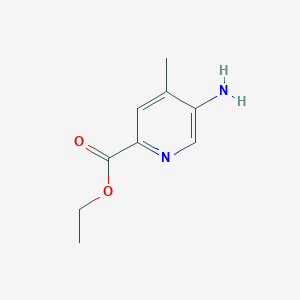

![7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2937637.png)

![3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid](/img/structure/B2937638.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid](/img/structure/B2937639.png)

![N-(2-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2937641.png)

![N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2937645.png)